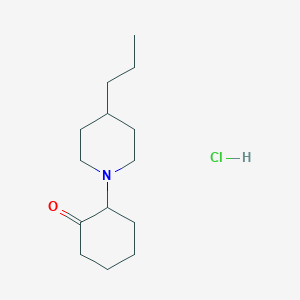
2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
Descripción general
Descripción
2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride, also known as PCC, is a chemical compound used in scientific experiments primarily for the synthesis of organic compounds. It has a molecular weight of 259.82 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-propyl-1-piperidinyl)cyclohexanone hydrochloride . The InChI code is 1S/C14H25NO.ClH/c1-2-5-12-8-10-15(11-9-12)13-6-3-4-7-14(13)16;/h12-13H,2-11H2,1H3;1H .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthetic Pathways and Chemical Structures :Research has explored the synthesis and structural determination of various cyclohexanone derivatives and their reaction mechanisms. For instance, Rusnac et al. (2020) delved into the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, proposing a sequence of reactions leading to several compounds, including substituted cyclohexanol derivatives. These compounds demonstrated moderate antifungal activity, highlighting their potential in antibacterial and antifungal applications (Rusnac et al., 2020). In a different study, Nesterkina et al. (2022) synthesized an ester based on l-menthol and phenibut, characterized by various spectroscopic techniques, and tested for its anticonvulsant profile, shedding light on potential medical applications (Nesterkina et al., 2022).
Novel Synthetic Approaches and Catalysis :Innovative synthetic methods have been developed for cyclohexanone derivatives. Sano et al. (2006) reported a pyrrolidin-1-yl pyridine-catalyzed deconjugative esterification, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent. This method showcases the versatility in synthesizing cyclohexanone derivatives (Sano et al., 2006). Moreover, Zha et al. (2021) demonstrated a low-cost, scalable synthesis of a cyclohexanone-related bifunctional building block, emphasizing the practicality and efficiency of their approach (Zha et al., 2021).
Biological Activity and Applications
Antibacterial and Antifungal Properties :Cyclohexanone derivatives have been studied for their biological activities. Roshan (2018) synthesized 2-{1'-Aryl-1'-[4''-(2''',3'''-dichlorophenyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride and evaluated their antibacterial and antifungal activity, demonstrating moderate activity compared with standard drugs. These findings suggest potential applications in combating microbial infections (Roshan, 2018).
Mecanismo De Acción
Target of Action
This compound is primarily used in scientific experiments for the synthesis of organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride . Factors such as temperature, pH, and the presence of other compounds could potentially affect its action.
Análisis Bioquímico
Biochemical Properties
2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with specific enzymes that catalyze the conversion of substrates into products, thereby influencing the rate of biochemical reactions. The nature of these interactions often involves binding to the active site of enzymes, which can either inhibit or activate their catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting the downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. Additionally, it may inhibit or activate enzymes, resulting in altered biochemical pathways. Changes in gene expression can also occur due to the compound’s influence on transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can affect the overall metabolic balance within cells, impacting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .
Propiedades
IUPAC Name |
2-(4-propylpiperidin-1-yl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-2-5-12-8-10-15(11-9-12)13-6-3-4-7-14(13)16;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDBVEOQRCSRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C2CCCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)
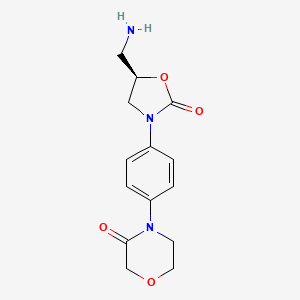

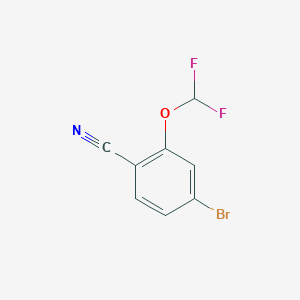


![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)
![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)
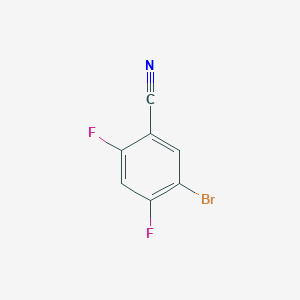
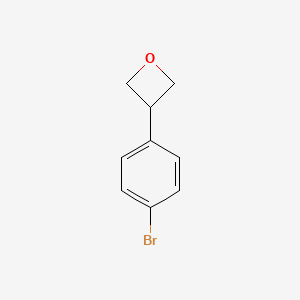
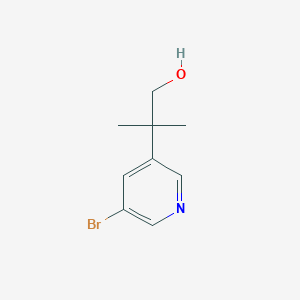
![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)

![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)